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Compound of Interest |

N-[(5-methoxy-1H-indol-3-
Compound Name:
yl)methyl]-N-(2-phenylethyl)amine

CAS No.: 1114597-49-7

Cat. No.: B1293036

Get Quote

\ J

Compound ID: N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine Scaffold Class:
Indole-3-methanamine (Gramine) Predicted Targets: 5-HT2A/2C (Antagonist/Agonist),
MT1/MT2, MAO-A.

Introduction & Structural Rationale

The target molecule features a 5-methoxyindole core, a hallmark of serotonergic and
melatonergic ligands. However, unlike tryptamines (which have an ethyl spacer), this
compound possesses a methyl spacer (gramine scaffold).

o Medicinal Chemistry Insight: The shortening of the side chain from ethyl (tryptamine) to
methyl (gramine) often drastically alters efficacy. While tryptamines are typically agonists,
gramine derivatives frequently act as antagonists or partial agonists at 5-HT receptors due to
altered binding modes in the orthosteric pocket.

o The Phenethyl Group: The addition of a hydrophobic N-phenethyl group typically enhances
affinity for 5-HT2A and 5-HT2C receptors via pi-pi stacking interactions with aromatic
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residues (e.g., Phe340 in 5-HT2A).
This guide outlines a tiered screening approach: Binding Affinity

Functional Efficacy

Enzymatic Liability.

Tier 1: Receptor Binding Assays (Radioligand
Displacement)

Objective: Determine the equilibrium dissociation constant (

) of the compound for key GPCR targets.

Protocol A: 5-HT2A Receptor Binding (Competition
Assay)

Principle: Displacement of the radioligand

-Ketanserin (a selective 5-HT2A antagonist) from HEK293 cell membranes expressing human
5-HT2A.

Materials:
e Membranes: h5-HT2A-HEK293 membrane preparation (commercial or in-house).
e Radioligand:

-Ketanserin (Specific Activity ~60-80 Ci/mmol).

o Reference Compound: Methysergide or Ketanserin (non-radioactive).
o Assay Buffer: 50 mM Tris-HCI, 5 mM
, 1 mM EGTA, pH 7.4.

Step-by-Step Methodology:
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e Preparation: Dilute the test compound in DMSO to create a 10-point concentration series
(e.g.,

M to

M). Final DMSO concentration in assay must be <1%.
e Incubation: In a 96-well plate, add:

o Assay Buffer.

o Test Compound (or Reference).

o -Ketanserin (Final concentration ~1 nM, close to

o Membrane suspension (

protein/well).
o Equilibrium: Incubate for 60 minutes at 27°C (room temperature).

e Harvesting: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked
in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

¢ \Wash: Wash filters

with ice-cold Tris buffer.

o Detection: Add liquid scintillation cocktail and count radioactivity (CPM) using a MicroBeta
counter.

Data Analysis: Calculate % Inhibition and fit to a one-site competition model to derive

. Convertto

using the Cheng-Prusoff equation:
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Tier 2: Functional Characterization (G-Protein
Signaling)

Objective: Distinguish whether the compound acts as an Agonist (activates signaling) or
Antagonist (blocks signaling).

Protocol B: IP-One HTRF Assay (Gq Pathway for 5-
HT2A)

Since 5-HT2A couples to

, activation leads to IP3 accumulation. The IP-One assay (Cisbio/PerkinElmer) detects inositol
monophosphate (IP1), a stable downstream metabolite of IP3, using Homogeneous Time-
Resolved Fluorescence (HTRF).

Workflow Visualization:
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Figure 1: Gq signaling cascade utilized in the IP-One functional assay. Lithium Chloride (LiCl) is
used to inhibit inositol monophosphatase, causing IP1 accumulation.

Methodology:

o Cell Seeding: Plate CHO-K1 cells stably expressing human 5-HT2A (20,000 cells/well) in a
384-well low-volume white plate.

o Stimulation:
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o Agonist Mode: Add Test Compound in stimulation buffer (containing 50 mM LiCl). Incubate
1 hour at 37°C.

o Antagonist Mode: Add Test Compound + Reference Agonist (

of Serotonin). Incubate 1 hour.

o Detection: Add IP1-d2 conjugate (acceptor) and Anti-IP1-Cryptate (donor) sequentially.

e Read: Incubate 1 hour at RT. Read HTRF ratio (665 nm / 620 nm) on an EnVision plate
reader.

Interpretation:

o Agonist: Increase in HTRF signal (IP1 accumulation) vs. concentration.

e Antagonist: Decrease in Agonist-induced signal.

e Inverse Agonist: Decrease in basal signal (if receptor has constitutive activity).

Tier 3: Enzymatic Liability (MAO Inhibition)

Rationale: Indole-amines are structural analogs of Monoamine Oxidase (MAQ) substrates.
Gramine derivatives often act as MAO-A inhibitors. Determining this is critical for safety
(potential for Serotonin Syndrome if combined with SSRIs).

Protocol C: MAO-Glo™ Assay (Luminescent)

Principle: The assay uses a luciferin derivative substrate that is oxidized by MAO to generate
luciferin, which then reacts with luciferase to produce light.

Materials:
e Recombinant Human MAO-A and MAO-B enzymes.
 MAO-GIlo Assay Kit (Promega).

¢ Clorgyline (MAO-A selective inhibitor control).
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e Deprenyl (MAO-B selective inhibitor control).
Step-by-Step Methodology:
e Reaction Setup: In a white 96-well plate, mix:

o MAO Enzyme (A or B) in reaction buffer.
o Test Compound (

final concentration).
e Pre-incubation: Incubate for 10 minutes at RT to allow inhibitor binding.
e Substrate Addition: Add

Luciferin derivative substrate (
).

e Enzymatic Reaction: Incubate for 60 minutes at RT.
» Detection: Add

Luciferin Detection Reagent (stops MAO, initiates Luciferase).

e Read: Incubate 20 minutes and measure Luminescence (RLU).

Data Presentation:
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Compound Target Assay Type Readout Significance
Test Cmpd 5-HT2A Binding (M) Affinity Potency
Functional
Test Cmpd 5-HT2A IP-One / Eff
icacy
Safety / DDI
Test Cmpd MAO-A MAO-Glo (M) S
otentia
Off-target Sleep
Test Cmpd MT1/2 CAMP (M) Effect
ects

Summary of Experimental Logic (Self-Validation)

To ensure Trustworthiness and Scientific Integrity, the following controls must be embedded:

e The "Gramine" Control: Always run Gramine (unsubstituted) and 5-Methoxytryptamine
alongside the test compound. This validates if the phenethyl group is driving the observed
selectivity changes.

» Solubility Check: The N-phenethyl group increases lipophilicity (

). Ensure DMSO stocks do not precipitate in aqueous buffers; use 0.01% BSA in buffers to
prevent plastic binding.

» False Positives: In the HTRF assay, compounds with high autofluorescence (common in
indoles) can interfere. Always run a "buffer + compound + detection reagents” (no cells)
blank to subtract background.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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